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Compound of Interest

Compound Name: 5-Bromo-2,3-dimethoxypyridine

Cat. No.: B1280217

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

5-Bromo-2,3-dimethoxypyridine is a halogenated pyridine derivative that serves as a
versatile building block in organic synthesis, particularly in the construction of complex
heterocyclic molecules for pharmaceutical and materials science applications. Its chemical
structure, featuring a bromine atom at the 5-position and two methoxy groups at the 2- and 3-
positions, allows for strategic functionalization, primarily through palladium-catalyzed cross-
coupling reactions.
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Property Value Reference
CAS Number 52605-98-8 [1][21[3]
Molecular Formula C7HsBrNO2 [1][2]
Molecular Weight 218.05 g/mol [11[2]
Appearance White to pale yellow semi-solid  [4]

Melting Point 32°C [4]

Boiling Point 222.68 °C at 760 mmHg [5]

Density 1.485 g/cm3 [5]

SMILES COC1=CC(Br)=CN=C10C [1]
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Spectroscopic Data

While a publicly available, experimentally-verified spectrum for 5-Bromo-2,3-
dimethoxypyridine is not readily available in the searched literature, typical chemical shifts for
similar brominated and methoxylated pyridine derivatives can be inferred from spectroscopic
databases and related literature. The expected proton (*H) and carbon-13 (33C) NMR spectral
data would be crucial for its identification and purity assessment.

Expected *H NMR Resonances:

» Aromatic protons on the pyridine ring would appear as distinct signals.

o Two singlets corresponding to the two methoxy groups (-OCHs) would be present.
Expected 3C NMR Resonances:

e Carbon atoms of the pyridine ring, with shifts influenced by the bromine and methoxy
substituents.

e Two signals corresponding to the carbons of the methoxy groups.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.rsc.org/suppdata/dt/b9/b913393c/b913393c.pdf
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://www.psych.ox.ac.uk/publications/97932
https://www.rsc.org/suppdata/dt/b9/b913393c/b913393c.pdf
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://www.rsc.org/suppdata/dt/b9/b913393c/b913393c.pdf
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://www.mdpi.com/1422-0067/22/20/10917
https://www.mdpi.com/1422-0067/22/20/10917
https://pubmed.ncbi.nlm.nih.gov/21295046/
https://pubmed.ncbi.nlm.nih.gov/21295046/
https://www.rsc.org/suppdata/dt/b9/b913393c/b913393c.pdf
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://www.benchchem.com/product/b1280217?utm_src=pdf-body
https://www.benchchem.com/product/b1280217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Applications in Synthetic Chemistry

5-Bromo-2,3-dimethoxypyridine is a key intermediate in the synthesis of more complex
molecules, primarily due to the reactivity of the C-Br bond in palladium-catalyzed cross-
coupling reactions. These reactions are fundamental in C-C and C-N bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring serves as an excellent leaving group in various
palladium-catalyzed reactions, including:

e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling
the introduction of aryl, heteroaryl, or alkyl groups.

e Heck Coupling: Reaction with alkenes to form substituted alkenes.
e Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions provide access to a wide range of substituted 2,3-dimethoxypyridine
derivatives, which are precursors to biologically active compounds.

Palladium-catalyzed cross-coupling reactions of 5-Bromo-2,3-dimethoxypyridine.

Role in Drug Discovery and Development

Substituted pyridines are prevalent scaffolds in medicinal chemistry. 5-Bromo-2,3-
dimethoxypyridine serves as a valuable starting material for the synthesis of novel
compounds with potential therapeutic applications, particularly in the area of neuroscience.

Synthesis of Dopamine Receptor Ligands

Research has shown that 5-Bromo-2,3-dimethoxypyridine is a precursor in the synthesis of
analogues that exhibit binding affinities for dopamine Dz, D3, and Da receptors.[6] These
receptors are significant targets in the treatment of various neurological and psychiatric
disorders, including Parkinson's disease and schizophrenia. The general synthetic approach
involves the modification of the 5-position of the pyridine ring to introduce pharmacophoric
elements that interact with the dopamine receptors.
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Potential Precursor for D-Amino Acid Oxidase (DAAO)
Inhibitors

The development of inhibitors for D-amino acid oxidase (DAAO) is an active area of research
for the treatment of schizophrenia.[7][8][9] DAAO is a flavoenzyme that degrades D-serine, a
crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][5] Hypofunction of the
NMDA receptor has been implicated in the pathophysiology of schizophrenia.[5][10] By
inhibiting DAAO, the levels of D-serine in the brain can be increased, thereby enhancing NMDA
receptor function.[1][5] The structural features of 5-Bromo-2,3-dimethoxypyridine make it a
plausible scaffold for the design and synthesis of novel DAAO inhibitors.

Experimental Protocols

While a specific detailed experimental protocol for a reaction starting with 5-Bromo-2,3-
dimethoxypyridine was not found in the provided search results, a general procedure for a
Suzuki-Miyaura coupling reaction, a common application for this compound, can be outlined
based on established methods for similar bromopyridine substrates.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

5-Bromo-2,3-dimethoxypyridine

Arylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPhs)a, 2-5 mol%)

Base (e.g., K2COs or Cs2CO0s, 2 equivalents)

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

Water (if using a two-phase system)
Procedure:

o To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-
Bromo-2,3-dimethoxypyridine, the arylboronic acid, and the base.
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Add the palladium catalyst.
Add the degassed solvent(s).

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the
required time (monitored by TLC or LC-MS).

Upon completion, cool the reaction to room temperature.

If a two-phase system is used, separate the layers. Extract the aqueous layer with an
organic solvent (e.qg., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or
magnesium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Reaction Setup

Combine Reactants:
- 5-Bromo-2,3-dimethoxypyridine
- Arylboronic Acid
- Base
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General workflow for a Suzuki-Miyaura coupling reaction.
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Signaling Pathway of D-Amino Acid Oxidase (DAAO)
in Schizophrenia

The DAAO enzyme plays a critical role in regulating the levels of D-serine, a key modulator of
glutamatergic neurotransmission via the NMDA receptor. The hypofunction of this receptor is a
central hypothesis in the pathophysiology of schizophrenia.

In the synaptic cleft, glutamate and a co-agonist, primarily D-serine, must both bind to the
NMDA receptor to allow for the influx of calcium ions and subsequent downstream signaling.[5]
D-serine is synthesized from L-serine by the enzyme serine racemase and is degraded by
DAAO.[5] In individuals with schizophrenia, there is evidence of increased DAAO activity,
leading to lower levels of D-serine.[10] This reduction in the available co-agonist contributes to
the hypoactivity of the NMDA receptor, which is thought to underlie some of the cognitive and
negative symptoms of the disorder.[5] Therefore, inhibiting DAAO is a promising therapeutic
strategy to restore normal NMDA receptor function.
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DAAO signaling pathway in the context of schizophrenia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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